

# Comparative Guide: D- vs. L-2-Methyl-homophenylalanine in Peptide Engineering

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## Compound of Interest

Compound Name:	2-Methyl-D-homophenylalanine
CAS No.:	1260614-75-2
Cat. No.:	B8097305

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## Executive Summary

2-Methyl-homophenylalanine (Mhp) is a non-proteinogenic

-disubstituted amino acid used to constrain peptide conformation and enhance metabolic stability. The introduction of the methyl group at the

-carbon creates a quaternary center, severely restricting the rotation angles ( ) of the peptide backbone.

- L-Isomer (S-configuration): Typically stabilizes right-handed helical structures ( -helix or -helix) and type I/III -turns. It often retains biological activity in receptors evolved for natural L-peptides but with enhanced potency due to entropy reduction.
- D-Isomer (R-configuration): Induces left-handed helical turns and type II'

-turns. It is frequently used to disrupt existing helices or to target receptors requiring a reverse-turn conformation. It offers superior proteolytic resistance compared to the L-isomer.

## Chemical Identity & Structural Properties[1][2][3]

The term "2-Methyl-homophenylalanine" most critically refers to

-methyl-homophenylalanine, where the methylation occurs at the

-carbon of the homophenylalanine skeleton (

-amino-

-phenylbutanoic acid).

Feature	L-2-Methyl-homophenylalanine	D-2-Methyl-homophenylalanine
Stereochemistry	(S)-configuration	(R)-configuration
Side Chain	(Ethyl-phenyl)	(Ethyl-phenyl)
-Substituent	Methyl ( )	Methyl ( )
Helix Propensity	Strong Right-Handed Helix promoter	Strong Left-Handed Helix promoter
Ramachandran Space	Restricted to	Restricted to

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*Note: "2-Methyl" may occasionally refer to ortho-methyl substitution on the phenyl ring.*

*However, in the context of D/L comparisons for stability and binding, the*

*-methyl modification is the dominant factor and is the focus of this guide.*

## Comparative Performance: Binding Affinity & Stability

The binding affinity of Mhp-containing peptides is governed by the "Lock-and-Key" principle: the

-methyl group locks the peptide backbone into a specific conformation. If this conformation matches the bioactive state, affinity increases (lower

). If it mismatches, affinity is abolished.

## Binding Affinity Profiles

Parameter	L-Isomer Performance	D-Isomer Performance	Mechanistic Rationale
Receptor Compatibility	High for native L-peptide targets.	Low for native L-targets; High for specific turn-mimics.	L-Mhp mimics the natural L-Phe/L-Hph vector but reduces the entropic penalty of binding. D-Mhp projects the side chain in an opposing vector, often causing steric clashes.
Conformational Lock	Stabilizes bioactive -helix.	Stabilizes reverse turns (e.g., -hairpins).	The quaternary -carbon forces the backbone into a narrow region of Ramachandran space.
Selectivity (e.g., LAT1)	Moderate Affinity / High Selectivity.	Low Affinity / High Selectivity.[1]	-methylation reduces transport velocity ( ) but enhances specificity for System L transporters over others.
Potency (IC50)	Often 2-10x more potent than native Hph.	Variable; can be inactive or act as an antagonist.	Pre-organization of the ligand into the bound conformation lowers the activation energy of binding.

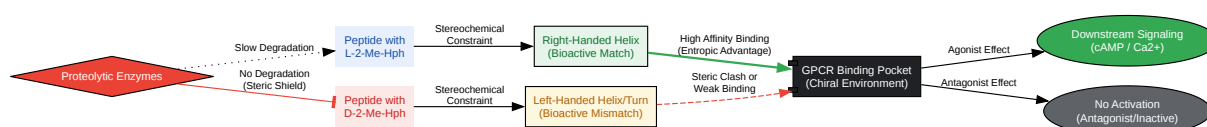
## Proteolytic Stability (Half-Life)

One of the primary reasons to employ 2-Methyl-homophenylalanine is resistance to enzymatic degradation.

- L-Isomer: Resistant to chymotrypsin and other endopeptidases due to steric hindrance at the cleavage site, but slowly degraded by non-specific proteases.
- D-Isomer: Completely resistant to most mammalian proteases. The enzyme's catalytic triad cannot access the scissile bond due to the inverted stereochemistry and the steric bulk of the -methyl group.

## Mechanistic Pathway: Impact on Signaling

The following diagram illustrates how the incorporation of D- vs L-Mhp alters the signaling pathway of a hypothetical GPCR peptide ligand (e.g., Angiotensin or Opioid analog).



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Caption: Mechanistic divergence of L- vs D-2-Methyl-homophenylalanine ligands. L-isomers typically lock bioactive helices, while D-isomers induce reverse turns or steric clashes, altering signaling outcomes.

## Experimental Protocols

To validate the binding affinity and stability differences, the following protocols are recommended.

## Synthesis via Solid Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the

-methyl group, standard coupling times are insufficient.

- Resin Loading: Use low-loading resins (0.3–0.5 mmol/g) to prevent aggregation.
- Coupling Reagents: Use HATU/HOAt or PyAOP instead of HBTU/HOBt. The 7-azabenzotriazole moiety accelerates the reaction with sterically hindered amines.
- Double Coupling: Perform double coupling (2 x 2 hours) for the incoming 2-Me-Hph and the subsequent amino acid.
- Deprotection: Standard 20% Piperidine in DMF is effective.

## Radioligand Competition Binding Assay

Objective: Determine

values for D- and L-analogs against a native ligand.

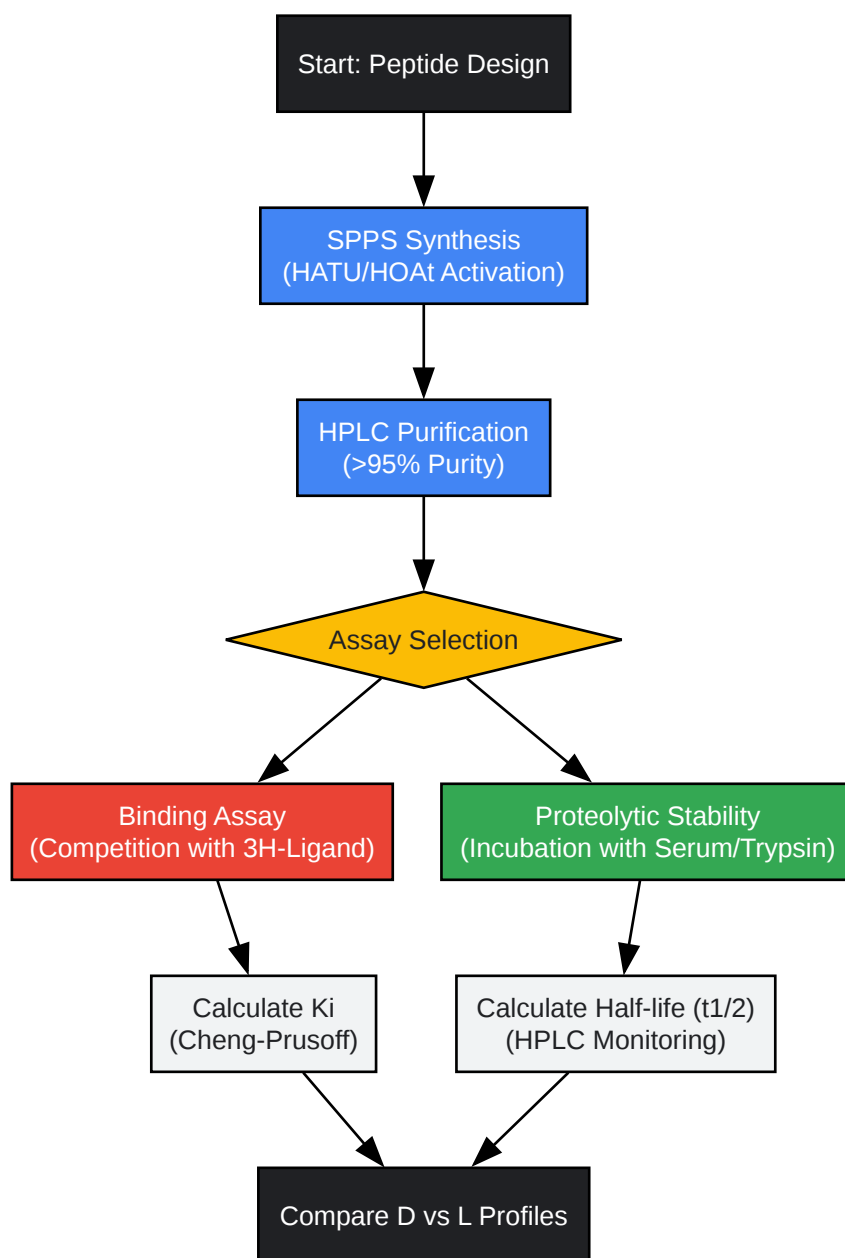
- Preparation:
  - Membrane Prep: Isolate membranes expressing the target receptor (e.g., CHO cells expressing Dopamine D2 or Angiotensin AT1).
  - Radioligand: Use H-labeled native ligand (e.g., H-Angiotensin II) at concentration (~0.5 nM).
- Incubation:
  - Mix membrane (20 g protein), radioligand, and varying concentrations (to M) of the L-2-Me-Hph or D-2-Me-Hph peptide analog.
  - Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 0.1% BSA, pH 7.4. Include protease inhibitors (Aprotinin, Bestatin) unless testing stability.

- Incubate at 25°C for 90 minutes.
- Filtration & Counting:
  - Terminate reaction by rapid filtration through GF/B filters using a cell harvester.
  - Wash 3x with ice-cold buffer.
  - Measure radioactivity via liquid scintillation counting.
- Analysis:
  - Plot % Specific Binding vs. Log[Ligand].
  - Calculate
  - and convert to
  - using the Cheng-Prusoff equation:

.

## Workflow Diagram



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Caption: Workflow for synthesizing and validating 2-Methyl-homophenylalanine peptides.

## References

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## Sources

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